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Compound Name:
2,3-Dihydro-1,4-benzodioxine-6,7-

diamine

Cat. No.: B1219178 Get Quote

The 1,4-benzodioxane scaffold, a heterocyclic motif, has emerged as a privileged structure in

medicinal chemistry, demonstrating a remarkable versatility in the development of novel

therapeutic agents across a wide range of diseases.[1][2] Its unique structural and electronic

properties allow for diverse chemical modifications, leading to compounds with high affinity and

selectivity for various biological targets, including G-protein coupled receptors (GPCRs),

enzymes, and ion channels.[3] This has resulted in the identification of potent benzodioxane

derivatives with applications in oncology, infectious diseases, central nervous system (CNS)

disorders, and inflammatory conditions.

The strategic incorporation of the benzodioxane nucleus into drug candidates has been a

successful approach for medicinal chemists to optimize pharmacokinetic and

pharmacodynamic properties.[3] This includes enhancing receptor binding, improving metabolic

stability, and fine-tuning the overall pharmacological profile of the molecules. As a result,

numerous benzodioxane-containing compounds have been developed, with some progressing

into clinical trials and marketed drugs, such as the antihypertensive agent Doxazosin.[4][5]

Applications in Major Therapeutic Areas
The broad utility of benzodioxane derivatives is evident in their application across several key

therapeutic areas:

Anticancer Agents: Benzodioxane derivatives have shown significant promise as anticancer

agents by targeting various mechanisms involved in tumor growth and proliferation.[3][6] These
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compounds have been designed to inhibit critical enzymes in cancer cell signaling pathways,

such as phosphoinositide 3-kinases (PI3Ks) and Rho kinase (ROCK).[3] For instance, a

benzodioxane-based derivative has been developed as a selective inhibitor of the PI3K-α

isozyme, a key player in many cancers.[3] Furthermore, some derivatives induce apoptosis and

cause cell cycle arrest in cancer cells, highlighting their potential as chemotherapeutic agents.

[6]

Central Nervous System (CNS) Disorders: The benzodioxane scaffold is a prominent feature in

many CNS-active compounds, particularly those targeting adrenergic, serotoninergic, and

nicotinic receptors.[1] Derivatives have been developed as agonists and antagonists for various

receptor subtypes, leading to potential treatments for conditions like schizophrenia, anxiety,

and depression.[3] For example, the benzodioxane derivative SSR181507 has been

investigated for its dual activity as a 5-HT1A agonist and D2 receptor antagonist for the

treatment of schizophrenia.[3]

Antibacterial Agents: In the face of growing antibiotic resistance, benzodioxane derivatives are

being explored as novel antibacterial agents.[3] Researchers are designing compounds that act

on new bacterial targets, offering a potential solution to combat drug-resistant bacteria.[3]

Anti-inflammatory Agents: The anti-inflammatory properties of benzodioxane derivatives have

also been investigated.[3][4] By mimicking the structure of known anti-inflammatory drugs,

benzodioxane-based carboxylic acids have been developed as inhibitors of cyclooxygenase

(COX) enzymes, which are key mediators of inflammation.[3]

Quantitative Data on Benzodioxane Derivatives
The following tables summarize the biological activity of selected benzodioxane derivatives,

providing a comparative overview of their potency against various targets.
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Compound ID Target Activity (IC50)
Therapeutic
Area

Reference

Compound 31 PI3K-α 34 nM Cancer [3]

Compound 49 ROCK-II 7.2 nM
Cancer,

Glaucoma
[3]

Compound 36

Ras

Farnesyltransfer

ase

6.6 µM Cancer [3]

Unnamed E. coli FabH 60 nM Antibacterial [3]

Compound 7e mTOR Kinase 5.47 µM Skin Cancer [6]

Compound 4f COX-1 0.725 µM
Anti-

inflammatory
[7]

Compound 3b COX-1 1.12 µM
Anti-

inflammatory
[7]

Compound 3b COX-2 1.3 µM
Anti-

inflammatory
[7]

Compound ID Target Affinity (Ki)
Therapeutic
Area

Reference

cis-14 5-HT transporter 5.3 nM CNS Disorders [3]

cis-14 5-HT1A receptor 66 nM CNS Disorders [3]

MKC-242 5-HT1A receptor 0.35 nM CNS Disorders [8]

MKC-242
alpha 1-

adrenoceptors
21 nM CNS Disorders [8]

Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and

biological evaluation of benzodioxane derivatives.
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Protocol 1: Synthesis of 1,4-Benzodioxane-6-Carboxylic
Acid Amide Analogs
Objective: To synthesize a library of 1,4-benzodioxane-6-carboxylic acid amide analogs starting

from gallic acid.[4][5]

Materials:

Gallic acid

Methanol

Sulfuric acid

1,2-dibromoethane

Potassium carbonate (K2CO3)

Acetone

Various mercaptans

N,N-dimethylformamide (DMF)

Sodium hydroxide (NaOH)

Hydrochloric acid (HCl)

Thionyl chloride (SOCl2)

Various primary and secondary amines

Dichloromethane (DCM)

Triethylamine (TEA)

Procedure:
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Esterification of Gallic Acid: Dissolve gallic acid in methanol and add a catalytic amount of

sulfuric acid. Reflux the mixture to afford methyl 3,4,5-trihydroxybenzoate.[4][5]

Formation of the Benzodioxane Ring: React the methyl 3,4,5-trihydroxybenzoate with an

excess of 1,2-dibromoethane in the presence of K2CO3 in acetone to furnish the 6,8-

disubstituted-1,4-benzodioxane.[4][5]

Thioether Formation: React the disubstituted-1,4-benzodioxane with a selected mercaptan in

DMF with K2CO3 at 60°C for 24 hours.[4]

Hydrolysis of the Methyl Ester: Hydrolyze the methyl ester of the resulting sulfide derivative

using NaOH in methanol, followed by acidification with HCl to yield the carboxylic acid.[5]

Amide Formation: Convert the carboxylic acid to the acid chloride using thionyl chloride.

React the acid chloride intermediate with various primary and secondary amines in the

presence of a base like triethylamine in a solvent such as dichloromethane to obtain the final

amide analogs.[4]

Purification and Characterization: Purify the synthesized compounds using column

chromatography or trituration. Characterize the final products using FTIR, 1H-NMR, 13C-

NMR, and high-resolution ESI-MS.[4][5]

Protocol 2: In Vitro mTOR Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a benzodioxane derivative against

mTOR kinase.[6]

Materials:

Recombinant human mTOR enzyme

ATP

Substrate peptide (e.g., a fusion protein containing the phosphorylation site for mTOR)

Test compound (benzodioxane derivative)

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
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Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

Microplate reader

Procedure:

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

In a 96-well plate, add the assay buffer, the mTOR enzyme, and the substrate peptide.

Add serial dilutions of the test compound to the wells. Include a positive control (known

mTOR inhibitor) and a negative control (vehicle).

Initiate the kinase reaction by adding ATP to each well.

Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60

minutes).

Stop the reaction and measure the remaining ATP levels using a luminescent kinase assay

kit according to the manufacturer's instructions. The luminescence signal is inversely

proportional to the kinase activity.

Calculate the percentage of inhibition for each concentration of the test compound relative to

the controls.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the

compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by benzodioxane derivatives

and a general workflow for their synthesis and evaluation.

Caption: GPCR signaling pathway modulated by benzodioxane derivatives.
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Caption: Inhibition of the PI3K signaling pathway by a benzodioxane derivative.
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Caption: General workflow for the discovery and development of benzodioxane-based drugs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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